molecular formula C16H19FN4O2 B2621185 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251560-03-8

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2621185
CAS No.: 1251560-03-8
M. Wt: 318.352
InChI Key: AKRVANDJYSEANT-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound with the CAS Number 1251560-03-8 . This acetamide derivative features a complex pyrimidinone core, a structure often investigated in medicinal chemistry for its potential as a pharmacologically active scaffold. Compounds with similar pyrimidine-2,4-diamine structures have been explored in various therapeutic areas, including as potential inhibitors for cancer therapy targets . The presence of the 4-fluorobenzyl group can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes, such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers value this compound for its potential to modulate key biological pathways, though its specific mechanism of action is an active area of investigation. It is supplied as a high-purity material to ensure reliable and reproducible results in your experimental workflows. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-3-13-10(2)15(23)21(16(18)20-13)9-14(22)19-8-11-4-6-12(17)7-5-11/h4-7H,3,8-9H2,1-2H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRVANDJYSEANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors such as ethyl acetoacetate and guanidine, the pyrimidine ring is constructed through cyclization reactions under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride.

    Fluorobenzylation: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides, carboxylic acids, or other oxidized derivatives.

    Reduction: Alcohols, amines, or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biochemical Research: Used as a tool compound to study biochemical pathways and molecular interactions.

    Industry: Applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Potential Biological Role
4-Fluorobenzyl Electron-withdrawing Moderate (~3.0) Enhanced CNS penetration
2-Furylmethyl Electron-donating Low (~1.5) Polar interactions
4-Bromophenyl Neutral High (~4.2) Halogen bonding
Amino (pyrimidinone) Basic Variable Hydrogen-bond donation

*Estimated using fragment-based methods.

Biological Activity

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent acylation with 4-fluorobenzylamine. The synthetic route often utilizes standard organic synthesis techniques such as condensation reactions, which are critical for establishing the desired functional groups and structural integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives with similar functional groups have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent antimicrobial effects, suggesting that structural modifications can enhance their efficacy.

CompoundMIC (µg/mL)Activity Type
Compound A0.05Antifungal
Compound B0.032Antibacterial
Compound C0.064Antifungal

These results indicate that modifications in the amine and acetamide groups can influence biological activity significantly.

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated various derivatives for their antimicrobial properties against Aspergillus niger and Pseudomonas aeruginosa. Compounds structurally similar to our target compound showed promising results, with some achieving MIC values lower than established standards like kanamycin.
  • Anticonvulsant Testing
    • In vivo studies using PTZ-induced seizure models demonstrated that certain derivatives exhibited a protective effect, though the specific mechanism of action remains to be elucidated. The correlation between molecular docking studies and observed biological activity suggests potential pathways for further exploration.

The biological activity of This compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or seizure pathways. The presence of the pyrimidine core is hypothesized to play a crucial role in these interactions, potentially enhancing binding affinity to target sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.